Trilaciclib hydrochloride is a small molecule drug primarily classified as a cyclin-dependent kinase 4 and 6 inhibitor. It has garnered attention for its potential in treating various cancers, particularly small cell lung cancer. The compound is designed to mitigate chemotherapy-induced myelosuppression, thus enhancing the safety profile of cancer treatments without compromising efficacy. Trilaciclib was first approved in the United States on February 12, 2021, and has received regulatory designations such as Breakthrough Therapy and Fast Track status due to its promising therapeutic benefits .
Trilaciclib hydrochloride is synthesized from specific chemical precursors in a laboratory setting. It belongs to the class of compounds known as cyclin-dependent kinase inhibitors, which play a crucial role in regulating the cell cycle and are vital targets in cancer therapy. The molecular formula for trilaciclib hydrochloride is C24H32Cl2N8O, with a CAS Registry number of 1977495-97-8 .
The synthesis of trilaciclib hydrochloride involves several key steps:
This method not only improves yield but also shortens the synthesis route compared to previous techniques, making it more efficient for large-scale production .
Trilaciclib hydrochloride features a complex molecular structure characterized by multiple rings and functional groups. Its structural formula can be represented as:
The InChIKey for trilaciclib hydrochloride is BRCYOXKEDFAUSA-UHFFFAOYSA-N, which provides a unique identifier for chemical substances . The compound exhibits crystalline properties, with specific X-ray powder diffraction patterns that aid in its characterization .
Trilaciclib hydrochloride is primarily involved in reactions that modify its cyclin-dependent kinase inhibitory activity. Key reactions include:
These reactions are essential for achieving the desired pharmacological properties of trilaciclib .
Trilaciclib functions by inhibiting cyclin-dependent kinases 4 and 6, which are crucial for cell cycle progression. By blocking these kinases, trilaciclib effectively halts the proliferation of cancer cells, particularly during chemotherapy treatment. This action helps preserve hematopoietic stem cells and reduces the incidence of chemotherapy-induced neutropenia, thereby enhancing patient safety during cancer therapies .
Trilaciclib hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical preparations .
Trilaciclib hydrochloride is primarily used in oncology as a supportive treatment during chemotherapy regimens. Its main applications include:
Research continues into its potential applications across various cancer types beyond small cell lung cancer, highlighting its importance in modern oncology .
The synthesis of pyrrolopyrimidine-based CDK4/6 inhibitors relies on strategic bond formations to construct the core heterocyclic system. For Trilaciclib hydrochloride, two primary routes are documented:
Both methods avoid chromatography for intermediate purification, favoring crystallization for scalability. The thioether route is industrially preferred due to commercial availability of starting materials and elimination of aldehyde-functionalized pyrimidine precursors [6].
Table 1: Key Bond-Forming Reactions in Trilaciclib Synthesis
Reaction Type | Starting Materials | Key Intermediate | Yield |
---|---|---|---|
Nucleophilic Substitution | Ethyl 2,4-dichloropyrimidine-5-carboxylate + 1,4-diazaspiro[5.5]undecan-3-one | 25.3 | 53% |
Dieckmann Condensation | Boc-protected intermediate | Tricyclic 25.5 | Quantitative |
Thioether Oxidation | Thiomethyl intermediate | Sulfone 25.8 | 95% |
Gram-scale synthesis necessitates optimized isolation techniques to ensure purity and yield. Critical intermediates include:
The synthesis culminates in hydrochloride salt formation to enhance solubility and stability, yielding Trilaciclib hydrochloride (molecular weight: 555.50 g/mol for dihydrate dihydrochloride form) [10].
SAR analyses reveal structural determinants for CDK4/6 inhibition:
Selectivity over CDK1/2/9 stems from steric exclusion: Trilaciclib’s spirocycle clashes with Thr107 in CDK2, while its compact binding mode avoids interactions with CDK9-specific residues [4] [8].
Trilaciclib, ribociclib, and lerociclib share ATP-competitive inhibition but diverge in scaffold architecture:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7